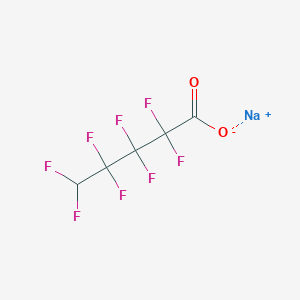

Sodium 5h-octafluoropentanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5h-octafluoropentanoate typically involves the fluorination of pentanoic acid derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods ensure high purity and yield of the compound, which is essential for its applications in various industries .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 5h-octafluoropentanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less fluorinated derivatives under specific conditions.

Oxidation Reactions: The compound can also undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include partially fluorinated pentanoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Sodium 5h-octafluoropentanoate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of sodium 5h-octafluoropentanoate involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. This property is exploited in biological imaging and drug delivery applications, where the compound can selectively bind to target molecules .

Comparaison Avec Des Composés Similaires

Sodium 5h-octafluoropentanoate is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. Similar compounds include:

Sodium perfluorooctanoate (PFOA): Another highly fluorinated compound used in similar applications but with different chain lengths and properties.

Sodium trifluoroacetate: A compound with fewer fluorine atoms, used in different chemical reactions and applications.

Sodium pentafluoropropionate: A shorter-chain fluorinated compound with distinct reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Activité Biologique

Sodium 5H-octafluoropentanoate, a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its widespread environmental presence and potential biological effects. This compound, known for its unique chemical structure characterized by a chain of fluorinated carbons, is part of a larger family of substances that have been linked to various health concerns. This article explores the biological activity of this compound, focusing on its toxicological effects, cellular interactions, and implications for human health.

- Chemical Formula : C5F8O2Na

- Molecular Weight : 353.7 g/mol

- CAS Number : 376-72-7

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cell Viability and Proliferation : Studies utilizing trophoblast cell lines (JEG-3) have shown that exposure to PFAS can significantly affect cell viability and proliferation rates. The high-throughput toxicity screen revealed concentration-dependent effects on mitochondrial membrane potential (MMP), indicating that these compounds can disrupt cellular energy metabolism .

- Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress markers in cells. Altered expression of genes related to oxidative stress response suggests that PFAS compounds can lead to cellular damage through the generation of reactive oxygen species (ROS) and disruption of antioxidant defenses .

- Gene Expression Modulation : High concentrations of PFAS have been shown to disrupt the expression of genes vital for trophoblast health, affecting processes such as migration and implantation in the placenta . This disruption may have implications for reproductive health.

Toxicological Findings

The following table summarizes key findings from studies on the biological activity of this compound:

| Endpoint | Observed Effect | Concentration |

|---|---|---|

| Cell Viability | Decreased viability in JEG-3 cells | EC50 values <100 µM |

| Mitochondrial Membrane Potential | Depolarization observed | 300 µM |

| Gene Expression | Altered expression of oxidative stress genes | 300 µM |

| Trophoblast Migration | Inhibition of migration (72% closure) | 100 µM PFOA |

Case Studies

Several case studies highlight the adverse effects associated with PFAS exposure, including this compound:

- Reproductive Health : A study demonstrated that PFAS exposure can lead to adverse developmental outcomes in animal models, suggesting potential risks for human pregnancy outcomes due to placental dysfunction caused by disrupted trophoblast function .

- Environmental Impact : Research indicates that PFAS compounds persist in the environment, accumulating in biological systems and leading to long-term exposure risks. The degradation pathways of these substances have been explored, revealing their resistance to conventional breakdown methods, which raises concerns about their environmental persistence and bioaccumulation potential .

- Human Health Concerns : Epidemiological studies have linked PFAS exposure to various health issues, including immune system dysfunction and increased cholesterol levels. The biological mechanisms underlying these associations are still under investigation but suggest a need for further research into the long-term impacts of this compound on human health .

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSVPEMHXPQFCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF8NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635442 | |

| Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-46-4 | |

| Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.